Lck Inhibitor III
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lck Inhibitor III is a compound specifically designed to inhibit the activity of lymphocyte-specific protein tyrosine kinase (LCK). LCK is a member of the Src family of tyrosine kinases and plays a crucial role in the activation and signaling of T-cells. By inhibiting LCK, this compound can modulate immune responses, making it a valuable tool in both research and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lck Inhibitor III involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Lck Inhibitor III can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs of this compound.
科学研究应用
Lck Inhibitor III has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of LCK in various chemical pathways and reactions.
Biology: Employed in research to understand the signaling mechanisms of T-cells and other immune cells.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as leukemia, autoimmune disorders, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting LCK and related pathways.
作用机制
Lck Inhibitor III exerts its effects by binding to the active site of LCK, thereby preventing its phosphorylation and subsequent activation. This inhibition disrupts the signaling pathways that rely on LCK, leading to altered immune responses. The molecular targets and pathways involved include the T-cell receptor (TCR) signaling cascade, which is crucial for T-cell activation and function.
相似化合物的比较
Lck Inhibitor III can be compared with other similar compounds, such as:
Dasatinib: Another LCK inhibitor used in the treatment of leukemia.
Ponatinib: A multi-kinase inhibitor with activity against LCK.
Imatinib: Primarily a BCR-ABL inhibitor but also has some activity against LCK.
This compound is unique in its specific design and high affinity for LCK, making it a valuable tool for targeted research and therapeutic applications.
生物活性
Lck Inhibitor III, also known as compound 12h, is a selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), which plays a critical role in T-cell signaling and activation. This article explores the biological activity of this compound, highlighting its mechanism of action, efficacy in various cancer models, and potential therapeutic applications.
Lck is a member of the Src family of kinases and is predominantly expressed in T-cells. It is involved in the phosphorylation of immunoreceptor tyrosine activation motifs (ITAMs) on the T-cell receptor (TCR), which initiates downstream signaling pathways essential for T-cell activation and proliferation. This compound functions by binding to the ATP-binding site of Lck, thereby preventing its activation and subsequent signaling cascades.
The compound exhibits unique binding dynamics characterized by hydrophobic interactions and van der Waals forces, which contribute to its selectivity for Lck over other kinases in the Src family .
Table 1: Efficacy of this compound in Various Cancer Models
In a study involving T-cell acute lymphoblastic leukemia (T-ALL), this compound demonstrated significant anti-proliferative effects on HSB-2 cells, which are known to have high levels of Lck activity. The compound's IC50 was reported at 86 nM, indicating potent inhibition .
In chronic lymphocytic leukemia (CLL) models, inhibition of Lck was found to enhance sensitivity to glucocorticoids, suggesting that Lck inhibitors could be used to overcome resistance to standard therapies .
Case Study 1: T-ALL Treatment
In a preclinical model using HSB-2 xenografts, treatment with this compound resulted in significant tumor regression compared to control groups. Mice treated with the inhibitor showed reduced tumor volume and improved survival rates. The mechanism was attributed to the blockade of Lck-mediated signaling pathways that promote cell survival and proliferation.
Case Study 2: CLL Resistance
A cohort of CLL patients exhibited resistance to glucocorticoid treatment due to high levels of Lck expression. Subsequent treatment with this compound led to increased apoptosis rates in these cells when combined with dexamethasone, demonstrating its potential role in enhancing existing therapeutic regimens .
Research Findings
Recent studies have expanded on the potential applications of Lck inhibitors beyond hematological malignancies. For instance, research indicates that targeting Lck may also be beneficial in solid tumors where aberrant T-cell activation contributes to tumor growth and immune evasion .
属性
分子式 |
C25H30N6O4 |
---|---|
分子量 |
478.5 g/mol |
IUPAC 名称 |
2-(benzimidazol-1-yl)-N-(5-methoxy-2-methylphenyl)-6-(2-morpholin-4-ylethoxy)pyrimidin-4-amine;hydrate |
InChI |
InChI=1S/C25H28N6O3.H2O/c1-18-7-8-19(32-2)15-21(18)27-23-16-24(34-14-11-30-9-12-33-13-10-30)29-25(28-23)31-17-26-20-5-3-4-6-22(20)31;/h3-8,15-17H,9-14H2,1-2H3,(H,27,28,29);1H2 |
InChI 键 |
ZCZUQIMFQZQEHJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)OC)NC2=CC(=NC(=N2)N3C=NC4=CC=CC=C43)OCCN5CCOCC5.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。